molecular formula C19H19N3O4 B2807467 ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860789-24-8

ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B2807467
CAS No.: 860789-24-8
M. Wt: 353.378
InChI Key: SRPSBGZWBFCHMC-UHFFFAOYSA-N
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Description

Ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a synthetic organic compound with the molecular formula C19H19N3O4. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate carbonyl compound. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the desired triazole ring.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced through a substitution reaction, where a phenoxyphenyl halide reacts with the triazole intermediate. This step may require the use of a base to facilitate the substitution reaction.

    Esterification: The final step involves the esterification of the triazole intermediate with ethyl acetate to form the desired compound. This step typically requires the use of an acid catalyst and specific reaction conditions to ensure the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

    Substitution: Bases such as sodium hydroxide (NaOH) or acids such as hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and cellular processes.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate: Lacks the phenoxyphenyl group, which may result in different biological activities and properties.

    Ethyl 2-[3-methyl-5-oxo-4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate: Contains a chlorophenyl group instead of a phenoxyphenyl group, which may alter its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-3-25-18(23)13-21-19(24)22(14(2)20-21)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPSBGZWBFCHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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